molecular formula C10H13NO3S2 B120386 N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide CAS No. 147086-83-7

N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide

Cat. No. B120386
M. Wt: 259.3 g/mol
InChI Key: WJXLCNFSFHSWMJ-RCOVLWMOSA-N
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Description

N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide is a compound that falls within the broader category of acetamide derivatives. These compounds are known for their diverse biological activities, which can range from analgesic effects to anticancer properties. The specific compound is not directly mentioned in the provided papers, but insights can be drawn from related studies on similar acetamide derivatives.

Synthesis Analysis

The synthesis of acetamide derivatives often involves the acylation of amines or the reaction of acyl chlorides with various nucleophiles. For instance, the synthesis of N-methyl-2-(4-phenoxyphenoxy)acetamide was achieved by reacting N-methylchloroacetamide with 4-phenoxyphenol, using N,N-dimethylformamide (DMF) as a solvent in the presence of anhydrous potassium carbonate . Similarly, N-((Diphenylamino)methyl)acetamide was synthesized using the Mannich reaction . These methods could potentially be adapted for the synthesis of N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and MS. For example, the structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined by 1H NMR, 13C NMR, 19F NMR, IR, and X-ray diffraction analysis . These techniques could be employed to analyze the molecular structure of N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide, ensuring the correct stereochemistry and confirming the presence of functional groups.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, including acylation, substitution, and complexation with metals. For instance, N-((Diphenylamino)methyl)acetamide formed complexes with cerium(IV), thorium(IV), and dioxouranium(VI), suggesting the potential for coordination chemistry . The reactivity of the thieno[2,3-b]thiopyran moiety in the target compound could also be explored for potential chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. The crystal structure of a compound can influence these properties, as seen with N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide, which crystallizes in the monoclinic system . The properties of N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide would need to be determined experimentally to understand its potential applications.

Scientific Research Applications

Cyclization Reactions

The compound is involved in cyclization reactions of nitriles, exploring the synthesis pathways of structurally related thieno[2,3-b]pyridines through interactions of 2-thienylidene derivatives with methylene active nitriles, contributing to the field of heterocyclic chemistry (Matrosova et al., 1991).

Kinetic Resolution and Synthesis Methods

It plays a role in the kinetic resolution of dorzolamide intermediates, showcasing the versatility of enzymatic processes in obtaining stereoisomers of related compounds for potential therapeutic use, demonstrating the importance of stereochemistry in drug design (Turcu et al., 2009).

Enantiomeric Separation

Research on enantiomeric separation using supercritical fluid chromatography (SFC) and various chiral stationary phases highlights the compound's role in studying chiral recognition mechanisms, important for the development of enantioselective drug formulations (Toribio et al., 2011).

Analytical Method Development

Studies on the development of practical high-performance liquid chromatography (HPLC) methods for the analysis and quality assessment of related compounds underscore the importance of analytical chemistry in ensuring the purity and efficacy of pharmaceutical agents (Dovletoglou et al., 1995).

properties

IUPAC Name

N-[(4S,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S2/c1-6-5-9(11-7(2)12)8-3-4-15-10(8)16(6,13)14/h3-4,6,9H,5H2,1-2H3,(H,11,12)/t6-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXLCNFSFHSWMJ-RCOVLWMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C(S1(=O)=O)SC=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](C2=C(S1(=O)=O)SC=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide

CAS RN

147086-83-7
Record name Acetamide, N-(5,6-dihydro-6-methyl-7,7-dioxido-4H-thieno[2,3-b]thiopyran-4-yl)-, (4S-trans)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147086-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S-trans)-N-(5,6-diidro-6-metil-7,7-diossido-4Htieno[2,3-b]tiopiran-4-il)-acetammide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.104
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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